molecular formula C10H9BrN2O2S B1491570 6-(5-Bromothiophen-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2091554-42-4

6-(5-Bromothiophen-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1491570
CAS No.: 2091554-42-4
M. Wt: 301.16 g/mol
InChI Key: JRPFFNZGWJQCTG-UHFFFAOYSA-N
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Description

6-(5-Bromothiophen-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a useful research compound. Its molecular formula is C10H9BrN2O2S and its molecular weight is 301.16 g/mol. The purity is usually 95%.
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Biological Activity

The compound 6-(5-bromothiophen-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its herbicidal properties and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C12H12BrN3O2S\text{C}_{12}\text{H}_{12}\text{BrN}_3\text{O}_2\text{S}

Herbicidal Activity

Research indicates that compounds containing bromothiophene moieties exhibit significant herbicidal activity. The compound has been evaluated for its effectiveness against various weeds in agricultural settings.

Key Findings:

  • In greenhouse studies, the compound demonstrated potent herbicidal activity against annual weeds at a concentration of 125 g ai ha^{-1} .
  • It showed good selectivity for rice plants, suggesting its potential use as a selective herbicide in paddy fields .

The biological mechanism underlying the herbicidal activity of this compound is thought to involve interference with plant biochemical pathways. Specifically, it may inhibit key enzymes involved in photosynthesis and growth regulation.

Case Study 1: Herbicidal Efficacy

A study conducted by Hwang et al. (2006) assessed the herbicidal efficacy of similar bromothiophene derivatives. The results indicated that these compounds significantly reduced weed biomass in treated plots compared to controls. The selectivity for rice was attributed to differences in metabolic pathways between the crop and the target weeds .

Case Study 2: Structural Activity Relationships

Further investigations into structure-activity relationships (SAR) revealed that modifications to the thiophene ring and the tetrahydropyrimidine core could enhance biological activity. For instance, substituting different groups on the thiophene ring resulted in variations in herbicidal potency and selectivity .

Data Tables

Compound NameHerbicidal Activity (g ai ha^{-1})Selectivity for RiceReference
This compound125High
3-(3-bromothiophen-2-yl)-5-(2,6-difluorobenzyl)oxymethyl-5-methyl-4,5-dihydroisoxazole150Moderate

Properties

IUPAC Name

6-(5-bromothiophen-2-yl)-3-ethyl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2S/c1-2-13-9(14)5-6(12-10(13)15)7-3-4-8(11)16-7/h3-5H,2H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPFFNZGWJQCTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C=C(NC1=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(5-Bromothiophen-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
6-(5-Bromothiophen-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
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6-(5-Bromothiophen-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
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6-(5-Bromothiophen-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
6-(5-Bromothiophen-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
6-(5-Bromothiophen-2-yl)-3-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

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